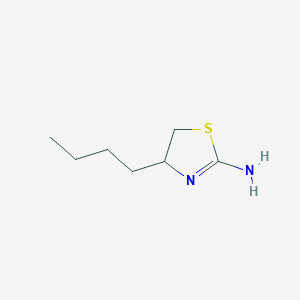

4-Butyl-thiazolidin-(2E)-ylideneamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2S |

|---|---|

Molecular Weight |

158.27 g/mol |

IUPAC Name |

4-butyl-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H14N2S/c1-2-3-4-6-5-10-7(8)9-6/h6H,2-5H2,1H3,(H2,8,9) |

InChI Key |

LRIFCAXPRJKRBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CSC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butyl Thiazolidin 2e Ylideneamine and Analogues

Strategies for Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring is a fundamental step in the synthesis of the target compound and its analogues. Several key strategies have been developed to construct the thiazolidine-2-ylideneamine scaffold efficiently.

Cyclization Reactions for Thiazolidine-2-ylideneamine Scaffold Construction

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the formation of the thiazole ring, which is the core of the thiazolidine-2-ylideneamine tautomer. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. crimsonpublishers.comresearchgate.netwikipedia.orgnih.govnih.govorganic-chemistry.orgresearchgate.netrsc.orgasianpubs.orgresearchgate.net For the synthesis of a 4-substituted thiazolidine-2-ylideneamine, an appropriately substituted α-haloketone is reacted with thiourea. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to yield the 2-aminothiazole. This product exists in tautomeric equilibrium with the desired thiazolidine-2-ylideneamine form. The reaction conditions can be varied, with some syntheses being carried out in solvents like ethanol, while others have been developed as solvent-free methods to enhance the environmental friendliness of the process. organic-chemistry.org

The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. While neutral conditions typically lead to 2-aminothiazoles, conducting the reaction under acidic conditions can result in the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. nih.gov

Thiol-Yne Coupling Approaches from Propargylamines to Thiazolidin-2-ylideneamine

A modern and efficient approach to the thiazolidin-2-ylideneamine scaffold involves the thiol-yne coupling of propargylamines with isothiocyanates. This methodology offers a metal- and solvent-free pathway to the desired heterocycle. The reaction proceeds through the initial addition of the propargylamine (B41283) to the isothiocyanate, forming a propargylthiourea intermediate in situ. This intermediate then undergoes an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the alkyne, leading to the formation of the thiazolidin-2-ylideneamine ring in a highly regioselective manner at ambient temperature. acs.org

One-Pot Cascade Reactions in Thiazolidine Synthesis

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like thiazolidine derivatives in a single step, enhancing efficiency and reducing waste. nih.govorganic-chemistry.orgnih.govcrimsonpublishers.com These reactions often involve the in-situ formation of intermediates that subsequently cyclize to form the thiazolidine ring.

For instance, a one-pot, four-component strategy has been developed for the synthesis of thiazolidine-2-imines from aldehydes, amines, alkynes, and isothiocyanates. nih.gov This approach avoids the need to pre-form imines or propargylamines and proceeds via an intramolecular 5-exo-dig hydrothiolation of an in-situ generated propargyl thiourea. nih.gov Another one-pot, three-component reaction involves the condensation of an amine, an aldehyde, and thioglycolic acid to produce 1,3-thiazolidin-4-ones. mdpi.com Such multicomponent strategies offer a modular and straightforward route to a variety of substituted thiazolidine derivatives. nih.gov

Regioselective Introduction of the 4-Butyl Moiety and Other Alkyl Substituents

The introduction of the butyl group at the C4 position of the thiazolidine ring is a critical step in the synthesis of 4-butyl-thiazolidin-(2E)-ylideneamine. The Hantzsch synthesis is a primary method for achieving this regioselectivity. By utilizing an α-haloketone bearing a butyl group adjacent to the carbonyl, specifically 1-bromo-2-hexanone, in the reaction with thiourea, the resulting cyclization will place the butyl group at the 4-position of the thiazole ring. wikipedia.orgnih.govresearchgate.net The reaction of 1-bromo-2-hexanone with thiourea would proceed to form 4-butylthiazol-2-amine, which exists in tautomeric equilibrium with this compound. nih.gov

While the Hantzsch synthesis is a well-established method, other approaches for introducing alkyl substituents at the C4 position have also been explored. One-pot reactions involving ketones, N-substituted thioureas, and a halogenating agent in the presence of an acid and a solvent like DMSO can also lead to the formation of N-alkyl-1,3-thiazol-2-amines with substitution at the 4-position. rsc.orgresearchgate.net The regioselectivity in these reactions is influenced by the enolization of the ketone and the activation of the thiourea. rsc.orgresearchgate.net

Derivatization Strategies for Thiazolidine-2-ylideneamine Systems

Further functionalization of the thiazolidine-2-ylideneamine core allows for the synthesis of a wide array of analogues with potentially diverse biological activities. Key derivatization strategies focus on modifications at the C4 and C5 positions of the thiazolidine ring.

Synthesis of 4-Oxo-thiazolidin-2-ylidene and 4-Iminothiazolidine-2-one Analogues

The synthesis of 4-oxo-thiazolidin-2-ylidene analogues often involves the cyclocondensation of thiourea derivatives with α-haloacetic acids or their esters. rsc.org For example, the reaction of a substituted thiourea with ethyl chloroacetate (B1199739) can yield a 2-imino-4-thiazolidinone. acs.org The 4-oxo group provides a handle for further modifications. The active methylene (B1212753) group at the C5 position of the 4-oxo-thiazolidin-2-ylidene ring is particularly reactive and can undergo Knoevenagel condensation with various aldehydes and ketones to introduce a wide range of substituents at this position. mdpi.com

The synthesis of 4-iminothiazolidine-2-one analogues can be achieved through several routes. One common method involves the thionation of a thiazolidine-2,4-dione followed by reaction with an amine to displace the sulfur at the 4-position with an imino group. Subsequent Knoevenagel condensation at the C5 position can also be performed to introduce further diversity.

Below is a table summarizing various synthetic approaches for thiazolidine-2-ylideneamine and its analogues:

| Synthetic Strategy | Key Reactants | Product Type | Reference(s) |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea | 4-Substituted-thiazolidine-2-ylideneamine | crimsonpublishers.comresearchgate.netwikipedia.orgnih.govnih.govorganic-chemistry.orgresearchgate.netrsc.orgasianpubs.orgresearchgate.net |

| Thiol-Yne Coupling | Propargylamine, Isothiocyanate | Thiazolidine-2-ylideneamine | acs.org |

| One-Pot Four-Component Reaction | Aldehyde, Amine, Alkyne, Isothiocyanate | Thiazolidine-2-imine | nih.gov |

| One-Pot Three-Component Reaction | Amine, Aldehyde, Thioglycolic Acid | 1,3-Thiazolidin-4-one | mdpi.com |

| Cyclocondensation | Thiourea derivative, α-Haloacetic acid ester | 2-Imino-4-thiazolidinone | acs.org |

| Knoevenagel Condensation | 4-Oxo-thiazolidin-2-ylidene, Aldehyde/Ketone | 5-Substituted-4-oxo-thiazolidin-2-ylidene | mdpi.com |

Generation of Thiazolidine-2-thiones from Propargylamines

A significant route to thiazolidine scaffolds involves the reaction of propargylamines with carbon disulfide (CS₂). This method provides a direct pathway to thiazolidine-2-thiones, which are valuable intermediates for further chemical modifications.

A base-catalyzed, solvent-free protocol has been developed for the synthesis of 1,3-thiazolidine-2-thione scaffolds from α-tertiary propargylamines and carbon disulfide. nih.gov This reaction proceeds efficiently at ambient temperatures with low catalyst loading. nih.gov The choice of catalyst can be dependent on the specific substrate; for instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) is effective for many propargylamines, while substrates with sp³-carbon atom-substituted alkyne moieties may require a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for optimal yields. nih.gov

The general procedure involves stirring the propargylamine with an excess of carbon disulfide in the presence of a catalytic amount of base. nih.gov The reaction's scope is broad, accommodating various substituents on the propargylamine nitrogen. For example, propargylamines with N-butyl, N-octyl, and substituted benzyl (B1604629) groups have been successfully converted to their corresponding thiazolidine-2-thiones in excellent yields (88–95%). nih.gov This demonstrates the methodology's utility in preparing precursors for N-substituted thiazolidine derivatives.

Table 1: Synthesis of Thiazolidine-2-thiones from various N-Substituted Propargylamines nih.gov

| N-Substituent | Catalyst | Yield (%) |

|---|---|---|

| N-Butyl | DABCO | 95 |

| N-Octyl | DABCO | 91 |

| N-(4-methoxybenzyl) | DABCO | 88 |

| N-(4-fluorobenzyl) | DABCO | 90 |

| Propargylamines with 3-carbon alkyl chain on olefin | DBU | 94 |

| Propargylamines with 6-carbon alkyl chain on olefin | DBU | 87 |

This synthetic approach is not limited to α-tertiary propargylamines. Other protocols have utilized primary and secondary propargylamines to generate related thiazolidine structures. researchgate.net The reaction between propargylamines and isothiocyanates, for instance, can selectively yield iminothiazolidines, which are structurally closer to the target compound this compound. researchgate.netresearchgate.net

Diversification via N-Substitution and Exocyclic Double Bond Modifications

Once the core thiazolidine ring is formed, further diversification can be achieved through modifications at the nitrogen atom and the exocyclic double bond, which is a common feature in this class of compounds.

Formation of Exocyclic Double Bond: A prevalent method for introducing an exocyclic double bond at the C5 position of the thiazolidine ring is the Knoevenagel condensation. nih.govfrontiersin.org This reaction typically involves the condensation of a 2,4-thiazolidinedione (B21345) with a substituted aldehyde. nih.govnih.gov For example, 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives are synthesized by condensing 4-hydroxybenzaldehyde (B117250) with 2,4-thiazolidinedione, followed by further reactions. nih.gov This condensation creates the characteristic benzylidene moiety attached to the thiazolidine ring.

N-Substitution: The nitrogen atom of the thiazolidine ring serves as a key point for introducing structural diversity. Synthetic strategies often involve multi-step sequences to build N-substituted derivatives. In one approach, substituted amines are first reacted with chloroacetyl chloride to produce intermediate amides. nih.gov Separately, a Knoevenagel condensation between an aldehyde (e.g., pyridine-2-carboxaldehyde) and 2,4-thiazolidinedione yields an intermediate with the exocyclic double bond. nih.gov Subsequent coupling of these two intermediates allows for the introduction of a wide variety of substituents on the nitrogen atom. nih.gov Another method involves the direct alkylation of an N-H bond on a pre-formed thiazolidine ring, such as the reaction of a 4-hydroxybenzyledenethiazolidine-2,4-dione with tertiary alkyl amino chlorohydrochlorides in the presence of a base like potassium carbonate. nih.gov

Table 2: Examples of Synthesized 5-benzylidene-thiazolidine-2,4-dione Derivatives frontiersin.org

| Substituent on Benzaldehyde | Compound Name | Yield (%) |

|---|---|---|

| 4-Hydroxy-3-methoxy | 5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione | 68.3 |

| 2-Hydroxy-5-nitro | 5-(2-Hydroxy-5-nitrobenzylidene)thiazolidine-2,4-dione | 62.8 |

| 2-Methoxy | 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione | 71.0 |

| 3-Fluoro | 5-(3-Fluorobenzylidene)thiazolidine-2,4-dione | 31.4 |

Exocyclic Double Bond Modifications: The exocyclic double bond itself can be a target for chemical modification. For instance, the reduction of the exocyclic C=C bond in 5-(benzylidene) thiazolidine-2,4-diones can be achieved using Hantzsch 1,4-dihydropyridine. researchgate.net This reaction provides the corresponding saturated benzyl-substituted thiazolidine-2,4-dione in good yields and high purity, demonstrating a method for converting exocyclic unsaturation to a saturated linkage. researchgate.net Such modifications further expand the chemical space accessible from common thiazolidine intermediates.

Reaction Mechanisms and Chemical Reactivity of 4 Butyl Thiazolidin 2e Ylideneamine

Electrophilic and Nucleophilic Characteristics of the Thiazolidine (B150603) Imine Group

The thiazolidine imine group exhibits dual reactivity, possessing both electrophilic and nucleophilic centers, which is crucial for its formation and subsequent reactions. The imine carbon atom is inherently electrophilic and susceptible to attack by nucleophiles. The electrophilicity of this carbon can be significantly enhanced by catalysts, which activate the C=N bond nih.gov. For instance, in syntheses starting from aldehydes and amines, catalysts can activate the carbonyl group to facilitate the formation of an imine intermediate, which then undergoes further reaction nih.gov.

Conversely, the molecule contains multiple nucleophilic sites. The exocyclic imine nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. Furthermore, the sulfur atom within the thiazolidine ring is a soft nucleophile. Mechanistic pathways have been described where this sulfur atom attacks an activated imine or a related electrophilic carbon to form the heterocyclic ring nih.gov. In some synthetic routes, precursors such as aroyl isothiocyanates can function as either nucleophiles or electrophiles depending on the reaction conditions nih.gov. This ambident nature is a key factor in the versatility of thiazolidine derivative synthesis. One proposed mechanism involves a metal acetylide attacking an imine to generate an alkyn-amide nucleophile, which subsequently reacts with an isothiocyanate electrophile. The resulting intermediate possesses two nucleophilic atoms, nitrogen and sulfur, whose differential reactivity determines the final product structure nih.gov.

| Molecular Site | Chemical Character | Role in Reactions |

|---|---|---|

| Imine Carbon (C=N) | Electrophilic | Accepts nucleophiles; site of cyclization closure. |

| Exocyclic Imine Nitrogen (C=N) | Nucleophilic | Can attack electrophiles. |

| Ring Sulfur Atom (S) | Nucleophilic | Attacks electrophilic carbon centers during ring formation. |

| Ring Nitrogen Atom (N) | Nucleophilic | Participates in the initial formation from amine precursors. |

Intramolecular Cyclization Pathways (e.g., 5-exo-dig)

The construction of the 2-iminothiazolidine ring system is frequently accomplished via an intramolecular cyclization reaction. A predominant and highly favored pathway for this transformation is the 5-exo-dig cyclization nih.govnih.gov. This type of reaction is governed by a set of empirical guidelines known as Baldwin's rules, which predict the relative favorability of different ring-closing reactions wikipedia.orgchemtube3d.com.

According to Baldwin's rules, a 5-exo-dig cyclization is a favored process libretexts.org. The nomenclature indicates the formation of a five-membered ring (5-), where the bond being broken is outside the newly formed ring (exo-), and the electrophilic carbon being attacked is sp-hybridized, or digonal (-dig) wikipedia.orgchemtube3d.com. In the synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates, an intermediate is formed where a nucleophile (typically the sulfur atom of a thiourea-like moiety) attacks one of the sp-hybridized carbons of the alkyne or isothiocyanate group. The geometry of this approach allows for effective orbital overlap, leading to the stable five-membered thiazolidine ring nih.govnih.gov.

Density Functional Theory (DFT) calculations have corroborated these empirical rules, suggesting that the copper(I)-catalyzed reaction between in situ-formed propargylamines and isothiocyanates proceeds with a lower energy barrier for the S-cyclization pathway (leading to the thiazolidin-2-imine) compared to the alternative N-cyclization pathway nih.gov. This chemo- and regioselective 5-exo-dig S-cyclization is therefore the kinetically preferred route nih.gov.

Role of Catalysis in Thiazolidine-2-ylideneamine Formation and Transformation

Catalysis plays a pivotal role in the efficient and selective synthesis of thiazolidin-2-ylideneamines. A variety of catalysts, including Lewis acids, metal complexes, and organic bases, have been employed to promote these transformations.

Lewis Acids and Metal Catalysts: Lewis acids such as scandium(III) triflate and boron trifluoride etherate (BF₃·OEt₂) are used to activate substrates like aziridines for a domino ring-opening cyclization (DROC) process with isothiocyanates, yielding 2-iminothiazolidines nih.gov. Copper salts, including Cu(OAc)₂·H₂O and CuCl₂, are particularly effective in facilitating one-pot, multicomponent reactions. In these syntheses, the copper catalyst can serve a dual role: first, catalyzing the formation of a propargylamine (B41283) intermediate, and second, accelerating the subsequent 5-exo-dig cyclization to form the final product nih.gov.

Organocatalysts: Organic bases are also utilized, although their effectiveness can be substrate-dependent. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a common organocatalyst used for the synthesis of the related 1,3-thiazolidine-2-thiones from propargylamines and carbon disulfide nih.govacs.org. In this context, DABCO functions as a base, abstracting a proton from the propargylamine nitrogen to form a dithiocarbamate (B8719985) anion, which then undergoes cyclization acs.org. However, in a specific copper-catalyzed synthesis of thiazolidin-2-imines, DABCO was found to be ineffective nih.gov. Protic acid-supported ionic liquids based on DABCO have also been developed as reusable catalysts for the synthesis of 1,3-thiazolidin-4-ones researchgate.net.

Strong, non-ionic phosphazene bases, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven to be highly active organocatalysts for related intramolecular hydroamidations to form five-membered cyclic ureas (imidazolidin-2-ones) acs.org. This highlights the potential utility of strong phosphazene bases in promoting similar cyclization reactions for the synthesis of thiazolidine-2-ylideneamines.

| Catalyst Type | Examples | Role in Synthesis | Reference |

|---|---|---|---|

| Lewis Acid | Sc(OTf)₃, BF₃·OEt₂ | Activates aziridine (B145994) ring for domino ring-opening cyclization. | nih.gov |

| Metal Catalyst | Cu(OAc)₂, CuCl₂ | Catalyzes propargylamine formation and subsequent cyclization. | nih.gov |

| Organic Base | DABCO | Effective for thiazolidine-2-thione synthesis via deprotonation. | nih.govacs.org |

| Phosphazene Base | BEMP | Highly active for related imidazolidin-2-one synthesis. | acs.org |

Mechanistic Insights from Experimental Kinetic Studies

While detailed experimental kinetic studies on the formation and transformation of 4-Butyl-thiazolidin-(2E)-ylideneamine are not extensively documented in the reviewed literature, significant mechanistic understanding has been derived from computational studies. These theoretical analyses provide valuable insights into reaction pathways, transition states, and the factors controlling selectivity.

DFT calculations have been instrumental in elucidating the mechanism of thiazolidin-2-imine formation. For the copper-catalyzed reaction of propargylamines and isothiocyanates, DFT studies confirmed that the 5-exo-dig cyclization initiated by the sulfur atom is energetically more favorable than the alternative N-cyclization, thus explaining the observed chemo- and regioselectivity nih.gov.

In the related DABCO-catalyzed synthesis of thiazolidine-2-thiones, computational analysis was used to probe the reaction pathway and identify the rate-determining step. By modeling the transition states with different substituents, researchers could understand the electronic effects on the reaction barriers nih.gov. Furthermore, Frontier Molecular Orbital (FMO) analysis on similar imino-thiazolidinone structures has been used to identify the localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. These calculations revealed that the LUMO, which represents the molecule's electrophilicity, is primarily located on the thiazolidine ring and adjacent heteroatoms, pinpointing the likely sites for nucleophilic attack nih.gov.

Stereochemical Considerations in Thiazolidine-2-ylideneamine Synthesis

Stereochemistry is a critical aspect in the synthesis of 2-iminothiazolidine derivatives, with the potential for creating multiple stereocenters and geometric isomers. The synthesis can be designed to be highly stereoselective, yielding specific enantiomers and diastereomers nih.gov.

The use of chiral, enantiopure starting materials is a key strategy for controlling the stereochemical outcome. For example, reacting enantiopure (R)-2-phenyl-N-tosylaziridine with an isothiocyanate can lead to the formation of a single regioisomer with a specific configuration, such as (S,Z)-N,5-diphenyl-3-tosylthiazolidin-2-imine nih.gov. Similarly, syntheses starting from trans-N-alkyl aziridine-2-carboxylates have been shown to proceed through a completely regio- and stereoselective process to produce cis-2-iminothiazolidines researchgate.net. These examples demonstrate that the stereochemistry of the starting materials can be effectively transferred to the final product.

The "(2E)-configuration" in the name this compound refers specifically to the geometry of the exocyclic carbon-nitrogen double bond (C=N). This is a form of E/Z isomerism, where 'E' (from the German entgegen, meaning opposite) indicates that the highest-priority substituents on each of the two atoms of the double bond are on opposite sides. For an N-unsubstituted imine, the priority groups would be the thiazolidine ring on the carbon side and the butyl group on the nitrogen side, and their relative orientation dictates the E or Z configuration. The formation of a specific geometric isomer, such as the (Z)-isomer observed in some syntheses, indicates that the cyclization and subsequent bond formation are subject to stereoelectronic control nih.gov.

Advanced Spectroscopic Characterization Techniques for Thiazolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR, Chemical Shift Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4-Butyl-thiazolidin-(2E)-ylideneamine. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the butyl group and the thiazolidine (B150603) ring protons. The butyl group will present as a series of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a multiplet for the methylene group attached to the thiazolidine ring. The protons on the thiazolidine ring itself will show distinct chemical shifts. The methine proton at the C4 position (CH-Butyl) is anticipated to appear as a multiplet. The methylene protons at the C5 position (SCH₂) of the thiazolidine ring are diastereotopic and are expected to appear as two separate multiplets or a pair of doublets of doublets. The NH proton of the imine group may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the four carbons of the butyl group. Within the thiazolidine ring, the C2 carbon, involved in the imine double bond, will have a characteristic downfield chemical shift. The C4 carbon, bearing the butyl substituent, and the C5 carbon, adjacent to the sulfur atom, will also show specific resonances. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the proton and carbon signals unequivocally by revealing their connectivity.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 | ~14 |

| Butyl-CH₂ | ~1.3 | ~22 |

| Butyl-CH₂ | ~1.5 | ~30 |

| Butyl-CH₂ | ~1.8 | ~35 |

| Thiazolidine-C4H | ~4.0 | ~60 |

| Thiazolidine-C5H₂ | ~3.2-3.5 | ~35 |

| Thiazolidine-NH | Variable (broad) | - |

| Thiazolidine-C2 | - | ~165 |

| Thiazolidine-C4 | - | ~60 |

| Thiazolidine-C5 | - | ~35 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., EI, CI, ESI, APCI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) can be employed.

Under EI, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation of thiazolidine derivatives often involves the cleavage of the butyl side chain and rupture of the heterocyclic ring. sapub.org A common fragmentation pathway is the loss of the butyl group, leading to a significant fragment ion. Further fragmentation may involve the loss of small molecules like H₂S or fragments of the thiazolidine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₇H₁₄N₂S | 158 |

| [M - C₄H₉]⁺ | C₃H₅N₂S | 101 |

| [M - CH₃]⁺ | C₆H₁₁N₂S | 143 |

| [M - C₂H₅]⁺ | C₅H₉N₂S | 129 |

| [M - C₃H₇]⁺ | C₄H₇N₂S | 115 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretching of the imine group, typically observed in the range of 3300-3500 cm⁻¹. The C=N stretching of the imine group will give rise to a strong absorption band around 1640-1690 cm⁻¹. The C-H stretching vibrations of the butyl group and the thiazolidine ring will appear in the 2850-3000 cm⁻¹ region. The C-N and C-S stretching vibrations within the thiazolidine ring are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. jocpr.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (imine) | Stretching | 3300-3500 |

| C-H (alkane) | Stretching | 2850-3000 |

| C=N (imine) | Stretching | 1640-1690 |

| C-N | Stretching | 1000-1300 |

| C-S | Stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. For this compound, the presence of the C=N chromophore is expected to result in UV absorption.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the imine NH group, which dictates the crystal packing arrangement. For related thiazolidin-4-one derivatives, X-ray analysis has been used to confirm the configuration of exocyclic double bonds. researchgate.net

Other Analytical Techniques (e.g., Elemental Analysis, Thermal Analysis: TG/DSC)

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₁₄N₂S) to confirm the empirical formula and assess the purity of the sample.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase transitions of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting point and other phase changes. For some thiazolidine derivatives, thermal analysis has been used to study their thermal properties. biointerfaceresearch.com

Computational Chemistry Approaches to 4 Butyl Thiazolidin 2e Ylideneamine Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 4-Butyl-thiazolidin-(2E)-ylideneamine and related compounds.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For thiazolidine (B150603) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to predict geometric parameters such as bond lengths, bond angles, and torsion angles. researchgate.net These theoretical calculations are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

For instance, a study on a similar compound, 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione, provided a comparison between experimental and calculated geometrical parameters, showcasing the accuracy of the DFT approach. researchgate.net

| Geometric Parameter | Experimental Value (Å or °) | Calculated Value (Å or °) |

|---|---|---|

| S1–C16 Bond Length | 1.714 | 1.7452 |

| S2–C17 Bond Length | 1.666 | 1.6672 |

| N1–C15 Bond Length | 1.405 | 1.4064 |

| C16–S1–C17 Bond Angle | 91.93 | 91.759 |

| C15–N1–C18 Bond Angle | 123.96 | 123.972 |

Table 1: Comparison of selected experimental and calculated geometric parameters for a 3-butyl-thiazole-2(3H)-thione derivative, illustrating the accuracy of DFT in predicting molecular geometry. researchgate.net

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison aids in the assignment of vibrational modes to specific molecular motions. researchgate.net For thiazolidinone derivatives, key vibrational modes include the C=O stretching, C-N stretching, and C-S stretching vibrations. scielo.org.za

A detailed vibrational analysis of a thiazolidin-4-one derivative demonstrated a strong correlation between the computed and experimental FT-IR spectra. scielo.org.za

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretching | 1713 | 1725 |

| C-N Stretching | 1345 | 1327 |

| C-H Stretching (allylidene) | 2951 | 3058 |

| C-H Bending (in-plane) | 1296 | 1460 |

Table 2: A comparison of experimental and calculated vibrational frequencies for a thiazolidin-4-one derivative, highlighting the predictive power of DFT in spectroscopic analysis. scielo.org.za

DFT is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and isomerization of thiazolidine derivatives. nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of reaction pathways. nih.gov For instance, DFT studies on 5-substituted thiazolidin-4-ones have been used to explore the stability of different isomers and the energy barriers for their interconversion. nih.gov The energy gaps between different conformers can be quite high, suggesting that only one conformation is dominant under normal conditions. nih.gov

Beyond geometry and vibrations, DFT allows for the calculation of various electronic properties that describe the charge distribution and reactivity of a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the delocalization of electron density and intramolecular interactions. researchgate.net It can be used to calculate the charges on individual atoms, offering a more detailed picture of the electronic environment than simpler methods. biointerfaceresearch.com

| Atom | Mulliken Charge | NBO Charge |

|---|---|---|

| C1 | 0.440 | 0.668 |

| S3 | 0.374 | 0.327 |

| N7 | -0.327 | -0.681 |

| O6 | -0.421 | -0.551 |

Table 3: A selection of calculated Mulliken and NBO charges for atoms in a 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, demonstrating the charge distribution within the molecule. biointerfaceresearch.com

Fukui Functions: These are used to predict the reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attack. nih.govresearchgate.net For thiazolidine-2,4-dione, Fukui function analysis has shown that the methylene (B1212753) group at the 5th position is highly reactive, while the carbonyl carbon at the 4th position is susceptible to nucleophilic attack. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide a visualization of electron localization in a molecule, helping to identify covalent bonds, lone pairs, and atomic cores. jussieu.frresearchgate.netnih.govresearchgate.netaps.orgresearchgate.netdiva-portal.orgmpg.de These methods offer a graphical representation of the chemical bond, which is valuable for understanding bonding patterns. jussieu.fr

Reduced Density Gradient (RDG): The RDG analysis is used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netscirp.orgscielo.org.mxresearchgate.net This is particularly useful for understanding intermolecular interactions in the solid state or in ligand-receptor complexes.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules and their interactions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgplos.orgnih.govbibliotekanauki.pl In the context of this compound, molecular docking is a crucial tool for predicting its potential biological targets and understanding its mechanism of action at a molecular level. nih.gov Thiazolidine derivatives have been docked into the active sites of various enzymes and receptors to predict their binding affinities and interaction modes. nih.govresearchgate.net

For example, docking studies have been performed on thiazolidine-2,4-dione derivatives with targets such as VEGFR-2, a key protein in angiogenesis. nih.gov These studies reveal the specific amino acid residues involved in hydrogen bonding and other non-covalent interactions, as well as the predicted binding energy.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Thiazolidine-2,4-dione Derivative 16f | VEGFR-2 | -103.50 | Multiple hydrogen bonds |

| Hyperoside | PfHT1 | -13.881 | Val314, Ser317, Gly183 |

| Sylibin | PfHT1 | -12.254 | Val314, Ser317, Gly183 |

Table 4: Examples of molecular docking results for thiazolidine derivatives and other small molecules with their respective protein targets, indicating the predicted binding affinity and key interacting amino acid residues. plos.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For thiazolidine derivatives, MD simulations provide critical insights into their conformational flexibility and how they interact with biological targets. nih.govphyschemres.org By simulating the behavior of the molecule in a dynamic environment, researchers can understand the stability of different conformations and the energetics of binding to a receptor. researchgate.net

The primary goals of using MD simulations in the study of compounds like this compound include:

Conformational Analysis: Thiazolidine rings can adopt various conformations, and the substituents influence their preferred geometry. eie.gr MD simulations help identify the most stable, low-energy conformations of the molecule in different environments, such as in solution. eie.gr This analysis is crucial as the molecule's conformation often dictates its biological activity.

Binding Dynamics: When a ligand binds to a protein, the complex is not static. MD simulations can model the dynamic interactions between the ligand and the amino acid residues of the binding pocket. physchemres.org This allows for an evaluation of the stability of the ligand-receptor complex over a simulation period, typically nanoseconds. nih.govphyschemres.org Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components. nih.gov

Interaction Mechanisms: These simulations can elucidate the specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that are critical for maintaining the bound state. nih.gov Understanding these interactions is key to designing more potent and selective derivatives.

| Simulation Focus | Key Insights Gained for Thiazolidine Derivatives | Typical Simulation Time |

|---|---|---|

| Conformational Analysis | Identification of stable low-energy conformers; understanding the influence of substituents on ring pucker and geometry. eie.gr | 100 - 300 ns |

| Binding Stability | Assessment of the ligand's stability within the receptor's active site; calculation of binding free energies. physchemres.orgresearchgate.net | 100 - 500 ns |

| Interaction Mapping | Detailed view of hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the complex. nih.gov | 100 - 300 ns |

Quantitative Structure-Activity Relationship (QSAR) Studies for Thiazolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazolidine derivatives, QSAR is a valuable tool for predicting the activity of novel compounds and for guiding the synthesis of more effective molecules. nih.govmdpi.com

The development of a QSAR model typically involves several steps:

Data Set Collection: A series of thiazolidine derivatives with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure, including physicochemical, topological, and electronic properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.comnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For thiazolidine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. mdpi.com These methods provide 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. mdpi.com For instance, a CoMFA model might indicate that bulky substituents in one region are favorable for activity, while electronegative groups in another region are detrimental.

| QSAR Descriptor Type | Examples | Information Provided |

|---|---|---|

| Steric | Molar Refractivity, Molecular Weight | Describes the size and shape of the molecule. mdpi.com |

| Electrostatic | Dipole Moment, Partial Charges | Relates to the distribution of electrons and electrostatic interactions. mdpi.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's affinity for nonpolar environments, crucial for membrane permeability. nih.govmdpi.com |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. nih.gov |

| Hydrogen Bonding | H-bond Donor/Acceptor Fields | Indicates the potential for forming hydrogen bonds with a biological target. mdpi.com |

Crystallographic Data Analysis and Computational Insights into Crystal Packing

X-ray crystallography provides precise, three-dimensional atomic coordinates of a molecule in its solid state. This experimental data is invaluable for understanding the exact molecular geometry, conformation, and the intermolecular interactions that govern how molecules pack together in a crystal lattice. researchgate.netresearchgate.net

For thiazolidine derivatives, crystallographic studies have revealed several key structural features:

Molecular Conformation: The data confirms the planarity of certain parts of the molecule and the specific conformation (e.g., Z conformation) of exocyclic double bonds, which is often crucial for biological activity. researchgate.netnih.gov

Intermolecular Interactions: Analysis of the crystal structure highlights the network of non-covalent interactions, such as hydrogen bonds (e.g., N—H⋯O) and weaker C—H⋯O or C—H⋯S interactions, that stabilize the crystal. researchgate.net These interactions are fundamental to understanding the molecule's physical properties and can provide insights into how it might interact with a biological receptor.

Supramolecular Assembly: Crystallographic data shows how individual molecules self-assemble into larger, ordered structures, such as chains or layers, through specific hydrogen bonding motifs. nih.gov

Computational methods can further enhance the analysis of crystallographic data. For example, Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal, providing a detailed fingerprint of the crystal packing environment. researchgate.net This synergy between experimental data and computational analysis provides a comprehensive picture of the molecule's structural characteristics.

| Crystallographic Parameter | Significance for Thiazolidine Derivatives | Reference |

|---|---|---|

| Space Group & Unit Cell Dimensions | Defines the symmetry and basic repeating unit of the crystal. | researchgate.net |

| Bond Lengths and Angles | Provides precise geometric data for the thiazolidine ring and its substituents. | researchgate.net |

| Torsion Angles | Defines the 3D conformation of the molecule, including ring pucker and substituent orientation. | researchgate.net |

| Hydrogen Bonding Geometry | Characterizes the specific N—H⋯O and other hydrogen bonds that dictate crystal packing. | nih.gov |

Emerging Research Avenues and Future Perspectives for 4 Butyl Thiazolidin 2e Ylideneamine

Development of Novel and Sustainable Synthetic Strategies

The chemical synthesis of thiazolidine (B150603) derivatives is undergoing a significant transformation towards more environmentally friendly and efficient methodologies, in line with the principles of green chemistry. ijpsjournal.comresearchgate.net Conventional synthesis methods often rely on hazardous organic solvents and catalysts, prompting researchers to develop more sustainable alternatives. frontiersin.orgnih.gov

Key advancements in this area include:

Microwave-Assisted Synthesis: This technique accelerates the construction of thiazolidine-4-carboxylic acid derivatives, significantly reducing reaction times and aligning with green chemistry goals of efficiency and waste reduction. ijpsjournal.com

Deep Eutectic Solvents (DESs): In the synthesis of thiazolidinedione derivatives via Knoevenagel condensation, DESs have been successfully employed to act as both the solvent and the catalyst. frontiersin.orgnih.gov This dual role eliminates the need for traditional, often toxic, catalysts and organic solvents. frontiersin.org One study screened twenty choline (B1196258) chloride-based DESs, identifying choline chloride/N-methylurea as the most effective medium for synthesizing a series of nineteen thiazolidinedione derivatives with yields ranging from 21.49% to 90.90%. frontiersin.orgnih.gov

Solid-Supported Catalysts: Another green approach involves using solid-supported catalysts, such as silica-supported iodine and potassium carbonate. These catalysts are used for the Knoevenagel condensation of thiazolidinediones. A major advantage of this method is the ease of catalyst recovery—it can be filtered off after the reaction, dried, and reused for subsequent cycles, thus minimizing chemical waste.

These innovative strategies not only reduce the environmental impact of chemical synthesis but also enhance efficiency, paving the way for the large-scale, sustainable production of novel thiazolidine compounds. ijpsjournal.com

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in the study of thiazolidine derivatives, enabling researchers to predict molecular properties, understand reaction mechanisms, and design compounds with enhanced activity. journaljpri.com A variety of advanced modeling techniques are employed to gain insights that guide experimental work.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic properties and structural stability of thiazolidine derivatives. nih.govjmchemsci.comnih.gov These calculations can determine parameters such as HOMO-LUMO energy gaps, which indicate the chemical reactivity of a molecule. jmchemsci.comnih.gov For instance, DFT has been used to predict the acid dissociation constants (pKa) of thiazol-2-imine derivatives, a crucial parameter for drug design. nih.govsemanticscholar.org

Molecular Docking: This is a widely used technique to predict the binding affinity and interaction modes of a ligand with its protein target. journaljpri.com Numerous studies have used molecular docking to explore how thiazolidine derivatives interact with various biological targets, including bacterial penicillin-binding proteins, fungal 14-alpha demethylase, and the cancer-related targets EGFR and VEGFR-2. researchgate.netnajah.edunih.gov These simulations help identify key amino acid interactions and guide the synthesis of more potent inhibitors. najah.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model was successfully developed for a series of thiazolidinedione derivatives to predict their inhibition of the soybean lipoxygenase enzyme, demonstrating a strong correlation between the selected molecular descriptors and inhibitory activity. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This technique has been used to study the stability of the interaction between novel thiazolidine-2,4-dione derivatives and their target, the peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov

The following table summarizes the application of these computational methods in the research of thiazolidine derivatives.

| Computational Method | Application / Finding |

| Quantum Mechanics (DFT) | Prediction of pKa values for thiazol-2-imine derivatives. nih.govsemanticscholar.org |

| Calculation of HOMO-LUMO energy gaps to determine chemical reactivity and stability. jmchemsci.comnih.gov | |

| Molecular Docking | Prediction of binding modes and affinity for targets like PPAR-γ, EGFR, VEGFR-2, and α-amylase. nih.govnih.govnih.gov |

| Identification of potential antibacterial targets like penicillin-binding proteins and DNA gyrase. najah.eduacs.org | |

| QSAR | Development of models to predict the lipoxygenase inhibition activity of thiazolidinedione derivatives. frontiersin.orgnih.gov |

| Molecular Dynamics (MD) | Evaluation of the stability of the ligand-protein complex for PPAR-γ agonists. nih.gov |

This table is interactive. Users can sort and filter the data based on the computational method.

Exploration of New Biological Targets and Unraveling Mechanisms of Action

The thiazolidine scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. e3s-conferences.orgnih.gov Ongoing research focuses on identifying novel molecular targets and elucidating the mechanisms through which these compounds exert their therapeutic effects. The structural versatility of the thiazolidine ring allows for modifications at several positions, enabling the creation of compounds with desired activities. nih.gov

Thiazolidine derivatives have been investigated for a range of therapeutic applications:

Antimicrobial and Antibiofilm Activity: Researchers have synthesized numerous thiazolidine derivatives with potent activity against various bacterial and fungal strains. nih.gov Some compounds have shown efficacy against drug-resistant pathogens. mdpi.com Molecular targets in this area include bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis, as well as penicillin-binding proteins. najah.eduacs.org Certain derivatives have also demonstrated the ability to inhibit and disrupt bacterial biofilm formation, a key factor in chronic infections. mdpi.com

Anticancer Activity: Novel thiazolidine-2,4-diones have been developed as dual inhibitors of key cancer-related proteins such as EGFR and VEGFR-2. nih.gov The mechanism of action is linked to the inhibition of these receptor tyrosine kinases, which are critical for tumor growth and angiogenesis. nih.gov Other studies have identified antitumor activity through affinity to targets like cyclin-dependent kinases. researchgate.net

Antidiabetic Activity: Thiazolidine-2,4-diones are a well-known class of antidiabetic drugs that act as agonists for the PPAR-γ nuclear receptor. nih.govmdpi.com Current research aims to develop new derivatives with improved efficacy and reduced side effects. nih.gov Other targets, such as the α-amylase enzyme, are also being explored for controlling post-prandial hyperglycemia. nih.gov

The table below highlights some of the key biological targets being explored for thiazolidine derivatives.

| Therapeutic Area | Molecular Target |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) nih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.gov | |

| Antidiabetic | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) nih.govmdpi.com |

| α-Amylase nih.gov | |

| Antimicrobial | DNA Gyrase (GyrB) / Topoisomerase IV (ParE) acs.org |

| 14-alpha demethylase (Fungal) najah.edu | |

| Penicillin-Binding Proteins (Bacterial) najah.edu |

This table is interactive. Users can sort and filter the data based on the therapeutic area.

Integration into Chemical Biology Platforms for Probe Development

The unique properties of the thiazolidine scaffold make its derivatives valuable tools for chemical biology. These compounds can serve as a bridge between organic synthesis and medicinal chemistry, facilitating the exploration of new drug candidates. nih.gov The development of specific and potent thiazolidine-based molecules allows for their use as chemical probes. These probes can be used to investigate complex biological processes, validate new drug targets, and understand the mechanisms of disease at a molecular level. By designing derivatives that interact selectively with a particular protein, researchers can modulate that protein's function within a cellular or organismal context and observe the downstream effects. The extensive structure-activity relationship (SAR) data generated from medicinal chemistry studies on thiazolidine derivatives is crucial for designing such high-quality chemical probes. nih.gov

Cross-Disciplinary Research with Material Science and Analytical Chemistry

The applications of thiazolidine derivatives are expanding beyond medicinal chemistry into interdisciplinary fields like material science and analytical chemistry.

Material Science: In a notable example of cross-disciplinary research, a thiazolidinedione derivative has been incorporated into an anti-biofilm polymer. mdpi.com This functional polymer was designed to coat surfaces, such as corrugated cardboard, to effectively prevent the formation of bacterial biofilms. mdpi.com This integration of a biologically active small molecule into a polymer matrix demonstrates the potential for creating advanced materials with novel protective properties for applications in packaging and healthcare.

Analytical Chemistry: The synthesis and evaluation of any new chemical entity, including 4-Butyl-thiazolidin-(2E)-ylideneamine and its analogues, rely heavily on sophisticated analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the chemical structure and purity of the synthesized compounds. nih.gov Advanced analytical methodologies are crucial for characterizing these novel molecules, understanding their physicochemical properties, and ensuring their quality for biological testing, forming a critical link between synthesis and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-butyl-thiazolidin-(2E)-ylideneamine-derived ligands, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of ylideneamine ligands typically involves alkylation of precursor heterocycles (e.g., benzimidazoles or thiazoles) using alkylating agents like methyl iodide or trifluoromethanesulfonate. Key steps include:

- Deprotonation : Use of KOH or KH in aprotic solvents (e.g., THF) to activate the nitrogen atom for alkylation .

- Temperature Control : Maintaining temperatures below 66°C during deprotonation to avoid dimerization byproducts .

- Solvent Selection : THF or acetonitrile for improved solubility and reaction homogeneity .

- Yield optimization requires precise stoichiometry of alkylating agents and inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound complexes?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies chemical shifts induced by coordination (e.g., downfield shifts in thiazole-derived ligands upon Au(I) binding) .

- ¹⁵N NMR : Detects coordination-induced changes in nitrogen environments but may fail to resolve exocyclic N signals in some cases .

- IR Spectroscopy : N-H stretching vibrations (3100–3300 cm⁻¹) show shifts upon metal coordination, indicating ligand-to-metal electron donation .

- Mass Spectrometry : FAB-MS provides intact molecular ions for charged complexes, while EI-MS reveals fragmentation patterns for neutral species .

Advanced Research Questions

Q. How does Au(I) coordination alter the electronic structure of this compound ligands, and what are the implications for biological activity?

- Methodological Answer :

- X-ray Crystallography : Reveals minimal changes in ligand bond lengths/angles post-coordination, suggesting weak trans-influence of Au(I). For example, Au–N distances remain stable (~2.03–2.04 Å) across ligands, while Au–P bonds lengthen due to the stronger trans-influence of ylideneamine .

- Biological Implications : Despite structural stability, Au(I) coordination enhances antitumor activity in some cases (e.g., [Au(PPh₃)]⁺ complexes show improved IC₅₀ values against HeLa cells) by modulating redox potential or membrane interaction .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for Au(I)-ylideneamine complexes?

- Methodological Answer :

- Parasite vs. Mammalian Cell Selectivity : For antimalarial activity, assess selectivity indices (SI = IC₅₀_mammalian / IC₅₀_parasite). Compounds with SI <10 (e.g., some oxo-derivatives) require structural optimization to reduce host cell lysis .

- Stability Testing : Monitor decomposition in humid/oxidizing conditions (e.g., TGA/DSC) to correlate labile ligands (e.g., tht in [Au(C₆F₅)(tht)]) with activity loss .

Q. What strategies mitigate challenges in crystallizing this compound-Au(I) complexes for structural analysis?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., THF/hexane) for slow vapor diffusion. Ligands with planar geometries (e.g., benzothiazole derivatives) crystallize more readily .

- Temperature Gradients : Lower crystallization temperatures (−22°C) reduce disorder but may slow nucleation. Pre-cooling solutions to −40°C before warming to RT can enhance crystal quality .

Data Contradiction Analysis

Q. Why do some Au(I)-ylideneamine complexes exhibit low cytotoxicity despite strong in vitro binding assays?

- Analysis : Discrepancies arise from:

- Membrane Permeability : LogP values >3 may limit cellular uptake. Use Caco-2 monolayer assays to quantify permeability .

- Intracellular Stability : Monitor complex degradation via LC-MS in cell lysates. For example, phosphine-containing complexes (e.g., [Au(PPh₃)]⁺) show higher stability than NHC analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.